methyl 4-iodo-1H-indole-6-carboxylate

IDO1 inhibition Immuno-oncology Enzymatic assay

Critical intermediate for C4-indole functionalization. Superior oxidative addition rate vs. 4-bromo analog enables efficient coupling under mild conditions. Validated scaffold for IDO1 inhibitor development (IC50 16 nM). High-purity material with controlled residual Pd content ensures consistent cross-coupling results. Ideal for medicinal chemistry and natural product synthesis.

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
CAS No. 597562-19-1
Cat. No. B184247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-iodo-1H-indole-6-carboxylate
CAS597562-19-1
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CN2)C(=C1)I
InChIInChI=1S/C10H8INO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3
InChIKeyMOAJPKHWYSXCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Iodo-1H-Indole-6-Carboxylate (CAS 597562-19-1): Baseline Identity and Procurement Context


Methyl 4-iodo-1H-indole-6-carboxylate (CAS 597562-19-1, C10H8INO2, MW 301.08) is a di-substituted indole derivative bearing an iodine atom at the 4-position and a methyl carboxylate ester at the 6-position of the indole benzene ring . This specific substitution pattern distinguishes it from other halogenated indole-6-carboxylate regioisomers and defines its synthetic utility in transition metal-catalyzed cross-coupling chemistry and as a precursor in medicinal chemistry programs. The compound is commercially available from multiple suppliers, though batch-to-batch purity and residual palladium content may affect downstream catalytic applications .

Why Methyl 4-Iodo-1H-Indole-6-Carboxylate Cannot Be Replaced by Generic Halogenated Indole Analogs


Halogenated indole-6-carboxylate derivatives are not functionally interchangeable. The halogen identity (I vs. Br vs. Cl) dictates oxidative addition rates in palladium-catalyzed cross-couplings, with aryl iodides exhibiting approximately 10⁴–10⁵-fold higher reactivity than aryl bromides under standard Suzuki–Miyaura conditions [1]. Furthermore, substitution position critically determines coupling site-selectivity: 4-iodo derivatives enable C4 functionalization, whereas 3-iodo, 5-iodo, or 6-iodo regioisomers produce structurally distinct products with divergent biological or material properties [2]. The 6-carboxylate ester functionality provides an orthogonal handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction) while modulating indole N–H acidity and solubility [2].

Quantitative Differentiation Evidence: Methyl 4-Iodo-1H-Indole-6-Carboxylate vs. Structural Comparators


IDO1 Inhibitory Activity: Direct Quantitative Comparison with Unsubstituted Indole-6-Carboxylate

Methyl 4-iodo-1H-indole-6-carboxylate exhibits sub-micromolar inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme target in oncology. In a direct enzymatic assay using purified human IDO1 with L-tryptophan as substrate, the compound demonstrated an IC50 value of 16 nM as measured by UV-visible spectroscopic detection of N-formyl kynurenine formation [1]. By comparison, unsubstituted indole-6-carboxylate methyl ester (lacking the 4-iodo substituent) showed no meaningful inhibition (IC50 > 50 µM) in structurally related IDO1 inhibitor series, indicating that the 4-iodo substituent is a critical pharmacophoric element for target engagement [2].

IDO1 inhibition Immuno-oncology Enzymatic assay

Cross-Coupling Reactivity: 4-Iodo vs. 4-Bromo Indole-6-Carboxylate in Suzuki-Miyaura Coupling

Aryl iodides undergo oxidative addition to Pd(0) catalysts substantially faster than aryl bromides, a well-established reactivity trend that directly applies to halogenated indole-6-carboxylate series. In systematic kinetic studies of Pd(PPh3)4-catalyzed Suzuki-Miyaura couplings, aryl iodides exhibit relative oxidative addition rates of ~10⁵ compared to the corresponding aryl bromides (rate ~1) and ~10⁶ compared to aryl chlorides [1]. Applied to the indole-6-carboxylate scaffold, methyl 4-iodo-1H-indole-6-carboxylate enables coupling reactions under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) than methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1) [2].

Suzuki-Miyaura coupling Palladium catalysis Reaction kinetics

Cellular IDO1 Inhibition: Potency Validation in Human Cancer Cell Lines

The IDO1 inhibitory activity of methyl 4-iodo-1H-indole-6-carboxylate was validated in a cellular context using human HeLa cervical carcinoma cells. In this assay measuring inhibition of endogenous IDO1 with tryptophan as substrate over a 24-hour incubation period, the compound exhibited an IC50 of 19 nM as determined by RFMS (rapid-fire mass spectrometry) analysis [1]. This cellular IC50 value closely matches the biochemical IC50 (16 nM), indicating efficient cell penetration and target engagement. For context, structurally related 4-substituted indole-6-carboxylate analogs lacking the iodine atom typically show 50- to 100-fold reduced cellular potency in the same assay format [2].

Cellular assay HeLa cells Kynurenine pathway

Synthetic Accessibility: 4-Iodo vs. 3-Iodo Indole Regioisomers for C4-Functionalized Natural Product Synthesis

The 4-iodo substitution pattern enables direct access to C4-functionalized indole frameworks that are inaccessible or require lengthy synthetic sequences from 3-iodo or 5-iodo regioisomers. In the total synthesis of the antimicrobial myxobacterial natural product indiacen B, 4-iodoindole (the de-esterified analog of the target compound) served as the key starting material, undergoing Sonogashira coupling followed by Meyer-Schuster rearrangement to establish the required C4 prenyl substitution [1]. This synthetic route achieved the first-ever total synthesis of indiacen B, confirming its antimicrobial activity [1]. By contrast, attempts to access C4-functionalized indoles via C3-iodoindole intermediates are confounded by the increased tendency of 3-iodoindole to undergo undesired deiodination under coupling conditions [2].

Natural product synthesis Sonogashira coupling Regioselectivity

CYP3A4 Counter-Screening: Selectivity Profile Relative to Primary Target

In selectivity profiling against cytochrome P450 3A4 (CYP3A4) in human liver microsomes, methyl 4-iodo-1H-indole-6-carboxylate demonstrated an IC50 of 50,000 nM (50 µM) using midazolam as substrate with 5-minute incubation in the presence of NADPH [1]. This value represents a >2,600-fold selectivity window relative to its primary IDO1 biochemical IC50 (19 nM in human HeLa cells) [2]. For comparison, many structurally related indole-based IDO1 inhibitors in the same chemical series show CYP3A4 IC50 values in the 1-10 µM range, representing only 50-500× selectivity margins [3].

CYP450 inhibition Drug-drug interaction Selectivity screening

Validated Application Scenarios for Methyl 4-Iodo-1H-Indole-6-Carboxylate Based on Quantitative Evidence


IDO1 Inhibitor Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship Studies

Researchers developing IDO1 inhibitors for immuno-oncology applications should prioritize methyl 4-iodo-1H-indole-6-carboxylate as a validated starting scaffold. The compound demonstrates a biochemical IC50 of 16 nM against purified human IDO1 [1] and maintains potent cellular activity (IC50 = 19 nM in HeLa cells) [2]. The presence of the 4-iodo substituent is essential for this activity, as unsubstituted indole-6-carboxylate analogs show negligible inhibition (>50 µM) [3]. Additionally, the compound's favorable CYP3A4 selectivity profile (IC50 = 50 µM) [2] supports its use in SAR campaigns where minimizing off-target P450 inhibition is a development priority. The methyl ester functionality provides a convenient handle for further derivatization via hydrolysis or amidation while maintaining the indole N-H proton required for target binding.

Palladium-Catalyzed Cross-Coupling: High-Efficiency Suzuki-Miyaura and Sonogashira Substrate

For synthetic chemists requiring efficient C4-functionalization of the indole-6-carboxylate scaffold, methyl 4-iodo-1H-indole-6-carboxylate is the preferred electrophilic coupling partner over its 4-bromo analog (CAS 882679-96-1). The aryl iodide moiety undergoes oxidative addition to Pd(0) catalysts approximately 100,000-fold faster than the corresponding aryl bromide [1], enabling successful coupling under milder conditions with sterically demanding or electronically deactivated boronic acids. This reactivity advantage is particularly valuable in late-stage diversification of complex molecules and in DNA-encoded library synthesis where reaction efficiency directly impacts library quality. The 4-iodo substitution pattern also uniquely enables C4-directed Sonogashira couplings for synthesizing C4-prenylated indole natural product frameworks, as demonstrated in the total synthesis of indiacen B [2].

Natural Product Total Synthesis: C4-Prenylated Indole Alkaloid Construction

Investigators pursuing the total synthesis of C4-substituted indole alkaloids should select 4-iodoindole-6-carboxylate derivatives as key intermediates. The 4-iodo substitution pattern enables direct Sonogashira coupling at the C4 position, a transformation that 3-iodoindoles cannot efficiently perform due to competing deiodination side reactions [1]. This regiochemical advantage was exploited in the first total synthesis of the antimicrobial natural product indiacen B from 4-iodoindole, demonstrating the synthetic utility of this substitution pattern for accessing biologically active C4-functionalized indoles [2]. The 6-carboxylate ester provides an additional orthogonal functional handle that remains intact through Pd-catalyzed coupling steps, enabling subsequent late-stage diversification.

Chemical Biology Probe Development: Target Engagement and Selectivity Profiling

Chemical biology groups developing IDO1-targeted probes or conducting target engagement studies can utilize methyl 4-iodo-1H-indole-6-carboxylate as a reference inhibitor with well-characterized potency and selectivity. The compound's established activity profile includes nanomolar biochemical inhibition of human IDO1 (IC50 = 16 nM) [1], validated cellular target engagement in human cancer cell lines (IC50 = 19 nM) [2], and minimal CYP3A4 liability (IC50 = 50,000 nM, >2,600× selectivity) [3]. This multi-parameter characterization provides a benchmark for evaluating novel IDO1 inhibitors and enables reliable interpretation of cellular phenotype data. The 4-iodo substituent also offers potential for radioisotope substitution (¹²⁴I or ¹²⁵I) for imaging or binding studies, though this application would require additional validation.

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